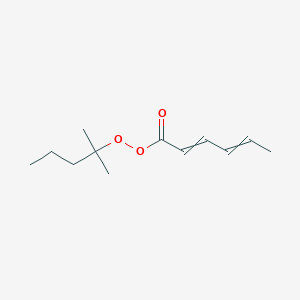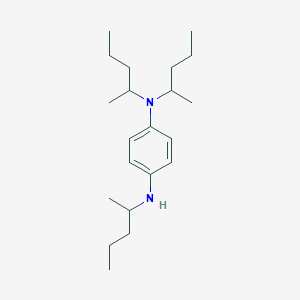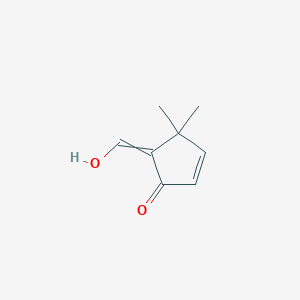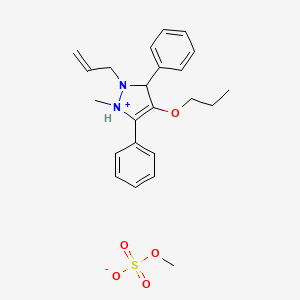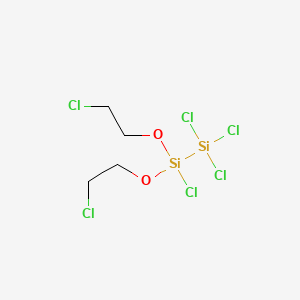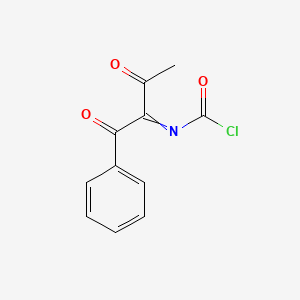![molecular formula C10H20N2O5 B14594714 Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate CAS No. 61224-22-4](/img/structure/B14594714.png)
Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate can be achieved through several methods. One common approach involves the reaction of ethyl chloroformate with 2,2-diethoxyethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and other derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential use as a drug intermediate and in the development of pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: A simpler carbamate with similar chemical properties but different applications.
Methyl carbamate: Another carbamate used in different industrial applications.
Phenyl carbamate: Known for its use in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate is unique due to its specific structure, which allows for versatile chemical modifications and applications in various fields. Its diethoxyethyl group provides additional stability and reactivity compared to simpler carbamates .
Propriétés
Numéro CAS |
61224-22-4 |
|---|---|
Formule moléculaire |
C10H20N2O5 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
ethyl N-(2,2-diethoxyethylcarbamoyl)carbamate |
InChI |
InChI=1S/C10H20N2O5/c1-4-15-8(16-5-2)7-11-9(13)12-10(14)17-6-3/h8H,4-7H2,1-3H3,(H2,11,12,13,14) |
Clé InChI |
VBDPDYFTVNNBBO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CNC(=O)NC(=O)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14594637.png)
![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)
